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  • Product: tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate
  • CAS: 172353-84-3

Core Science & Biosynthesis

Foundational

Architecting Epigenetic Modulators: A Technical Guide to tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate

Executive Summary In the landscape of modern drug discovery, the strategic design of active pharmaceutical ingredients (APIs) heavily relies on versatile, orthogonally protected building blocks. tert-Butyl 4-(hydroxymeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic design of active pharmaceutical ingredients (APIs) heavily relies on versatile, orthogonally protected building blocks. tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS: 172353-84-3) represents a highly privileged molecular scaffold. Featuring a precisely positioned benzylic alcohol and a Boc-protected N-methylamine, this compound serves as a critical intermediate in the synthesis of complex epigenetic modulators, most notably DNA methyltransferase 1 (DNMT1) inhibitors[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemoselective derivatization workflows, and analytical validation protocols, designed specifically for application scientists and synthetic chemists.

Molecular Architecture and Physicochemical Profiling

The utility of CAS 172353-84-3 stems from its tripartite structural design:

  • The Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group neutralizes the nucleophilicity of the nitrogen, preventing unwanted N-alkylation or acylation during downstream cross-coupling.

  • The N-Methyl Substitution : By masking the secondary amine, the N-methyl group restricts conformational flexibility and eliminates hydrogen-bond donor capacity. This is a deliberate design choice in medicinal chemistry to optimize membrane permeability and adhere to Lipinski’s Rule of Five.

  • The para-Hydroxymethyl Group : This benzylic alcohol is a prime site for activation. It can be seamlessly converted into a leaving group (e.g., bromide or mesylate) to facilitate subsequent SN​2 alkylation with complex pharmacophores.

Quantitative Physicochemical Data

To ensure predictable behavior during scale-up and purification, the core quantitative metrics of the compound are summarized below.

Table 1: Physicochemical Properties of CAS 172353-84-3

PropertyValueSource
Chemical Formula C₁₃H₁₉NO₃ChemicalBook[2]
Molecular Weight 237.29 g/mol ChemicalBook[2]
Boiling Point (Predicted) 359.6 ± 25.0 °CChemicalBook[2]
Density (Predicted) 1.125 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 14.45 ± 0.10ChemicalBook[2]
Physical Form Yellow to Brown SolidSigma-Aldrich
InChIKey UDNLKEJCLRKWKY-UHFFFAOYSA-NSigma-Aldrich

Causality Note: The exceptionally high pKa (14.45) confirms that the carbamate nitrogen is entirely non-basic under physiological and standard reaction conditions[2]. Furthermore, its high boiling point dictates that the compound is handled as a solid rather than a volatile liquid, necessitating dissolution in aprotic organic solvents (e.g., DCM, THF) for homogeneous reactions.

Synthetic Workflows: Activation and Derivatization

As an Application Scientist, designing a synthetic route requires anticipating side reactions. Converting the benzylic alcohol to a reactive halide without disturbing the acid-labile Boc group requires strict chemoselectivity.

Workflow 1: Chemoselective Bromination (The Appel Reaction)

Rationale & Causality: The conversion of the benzylic alcohol to a benzylic bromide is a critical activation step[3]. Standard reagents like PBr₃ or aqueous HBr generate highly acidic microenvironments that risk premature cleavage of the Boc protecting group. To circumvent this, the Appel reaction (CBr₄/PPh₃) is mandated. This protocol operates under mild, near-neutral conditions, ensuring absolute chemoselectivity—activating the hydroxyl group while preserving the carbamate architecture.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Thermal Control: Add triphenylphosphine (PPh₃, 1.2 eq) and cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes exothermic degradation and controls the rate of the reactive phosphonium ylide formation.

  • Halogenation: Portion-wise, add carbon tetrabromide (CBr₄, 1.2 eq). Causality: Portion-wise addition prevents thermal spikes that could lead to polymerization or side reactions.

  • Propagation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature.

  • Validation (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc). Confirm completion via ¹H-NMR of an aliquot; the benzylic -CH₂- protons will shift upfield from ~4.6 ppm (hydroxyl) to ~4.4 ppm (bromide).

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the reactive bromomethyl intermediate.

Workflow 2: Orthogonal Deprotection

Rationale & Causality: Once the bromomethyl intermediate is coupled to the target core via SN​2 alkylation, the Boc group must be removed to unveil the active N-methylaniline pharmacophore. Trifluoroacetic acid (TFA) in DCM is utilized because it drives a clean E1-type elimination, releasing isobutylene and CO₂ as gaseous byproducts, which thermodynamically pushes the reaction to absolute completion.

Step-by-Step Methodology:

  • Dissolve the alkylated intermediate in anhydrous DCM.

  • Add TFA dropwise at 0 °C to achieve a 1:4 v/v TFA:DCM ratio.

  • Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure to remove volatile TFA.

  • Neutralize the resulting trifluoroacetate salt with saturated NaHCO₃ and extract with EtOAc to isolate the free base API.

Reactivity A CAS 172353-84-3 (Starting Material) B Bromomethyl Intermediate A->B CBr4, PPh3 (Appel Rxn) C Alkylated Precursor B->C Target Core (SN2 Alkylation) D Active N-Methylaniline Pharmacophore C->D TFA/DCM (Boc Cleavage)

Derivatization workflow of CAS 172353-84-3 in API synthesis.

Application in Oncology: Targeting DNMT1

The ultimate destination for CAS 172353-84-3 derivatives is often the realm of epigenetic oncology. DNA methyltransferase 1 (DNMT1) is an enzyme responsible for maintaining DNA methylation patterns during cell division[1].

Mechanistic Insight: In various solid tumors, DNMT1 is severely overexpressed, leading to the aberrant hypermethylation and subsequent silencing of critical tumor suppressor genes[1]. By utilizing the N-methylaniline core derived from our building block, researchers synthesize potent, small-molecule DNMT1 inhibitors. These inhibitors competitively bind to the enzyme, preventing the methylation of newly replicated hemi-methylated DNA. This targeted hypomethylation reactivates silenced tumor suppressors, inducing apoptosis or cell cycle arrest in malignant cells[1].

DNMT1_Pathway DNMT1 DNMT1 Enzyme (Cancer Target) DNA Hemi-methylated DNA DNMT1->DNA Catalyzes Inhibitor Synthesized Inhibitor (From CAS 172353-84-3) Inhibitor->DNMT1 Competitive Inhibition Reactivation Tumor Suppressor Reactivation Inhibitor->Reactivation Promotes Hyper Aberrant Methylation (Gene Silencing) DNA->Hyper Leads to Hyper->Reactivation Blocked

DNMT1 inhibition pathway utilizing carbamate-derived pharmacophores.

Analytical Characterization Standards

To ensure the integrity of the building block prior to initiating multi-step syntheses, rigorous analytical validation is required.

LC-MS Validation Protocol:

  • Chromatography: The Boc group imparts significant lipophilicity. Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient mobile phase of Water/Acetonitrile fortified with 0.1% Formic Acid to suppress the ionization of trace impurities.

  • Mass Spectrometry Signatures: Under Electrospray Ionization (ESI+), the intact mass [M+H]+ (m/z 238.1) is rarely observed directly due to rapid in-source fragmentation.

  • Self-Validating Diagnostic: Analysts must specifically monitor for the [M+H−56]+ peak (m/z 182.1). This corresponds to the loss of the isobutylene fragment, which is the hallmark, self-validating mass signature of intact Boc-protected amines.

References

  • ChemicalBook. "tert-butyl((4-hydroxymethyl)phenyl)(methyl)carbamate | 172353-84-3." ChemicalBook.
  • Sigma-Aldrich. "TERT-BUTYL 4-(HYDROXYMETHYL)PHENYL(METHYL)CARBAMATE | 172353-84-3." Sigma-Aldrich Catalog.
  • ChemicalBook. "Synthesis of TERT-BUTYL 4-(BROMOMETHYL)PHENYL(METHYL)CARBAMATE." ChemicalBook.
  • World Intellectual Property Organization. "WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications." Google Patents.

Sources

Exploratory

Structural Analysis and Characterization of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate: A Technical Guide

Executive Summary In modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for assembling advanced pharmacophores. tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS: 172353...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for assembling advanced pharmacophores. tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS: 172353-84-3) is a highly versatile intermediate featuring a protected N-methylaniline moiety and a reactive para-hydroxymethyl group[1]. This whitepaper provides an in-depth structural analysis of this compound, detailing the spectroscopic causality behind its characterization, self-validating analytical protocols, and its downstream utility in synthesizing targeted therapeutics such as DNA methyltransferase 1 (DNMT1) inhibitors[2].

Chemical Identity & Analytical Strategy

To ensure absolute structural confidence before utilizing this intermediate in multi-step syntheses, orthogonal analytical techniques must be employed. The presence of the tert-butyloxycarbonyl (Boc) group introduces specific dynamic behaviors in solution, necessitating specialized analytical approaches.

AnalyticalWorkflow Sample tert-Butyl 4-(hydroxymethyl) phenyl(methyl)carbamate (CAS: 172353-84-3) NMR 1H & 13C NMR (Rotamer Deconvolution) Sample->NMR Connectivity & Dynamics MS HRMS (ESI+) (In-Source Fragmentation) Sample->MS Exact Mass & Formula IR FT-IR Spectroscopy (Functional Group ID) Sample->IR Bond Vibrations Validation Cross-Validated Structural Confirmation NMR->Validation MS->Validation IR->Validation

Multi-modal analytical workflow for structural validation of the carbamate intermediate.

Spectroscopic Signatures & Causality

Nuclear Magnetic Resonance (NMR) Dynamics

A common pitfall in the NMR analysis of N-methyl carbamates is the misidentification of peak broadening or peak splitting as chemical impurities. Causality: The partial double-bond character of the carbamate C-N bond restricts free rotation at room temperature. This results in the presence of distinct rotamers (conformational isomers) on the NMR timescale. Consequently, the Boc tert-butyl protons (~1.45 ppm) and the N-methyl protons (~3.25 ppm) often appear as broad singlets or even distinct sets of peaks at 298 K.

Table 1: 1H NMR Assignments and Rotameric Behavior (CDCl3, 298 K)

Structural PositionChemical Shift (ppm)MultiplicityIntegrationDiagnostic Notes
-C(CH3)3 (Boc) ~1.45Singlet (Broad)9HBroadening due to restricted C-N rotation.
-N-CH3 ~3.25Singlet (Broad)3HBroadening due to restricted C-N rotation.
-CH2-OH ~4.65Singlet2HSharp singlet; unaffected by carbamate rotation.
-OH ~1.80Broad Singlet1HExchangeable; shift varies with concentration/H2O.
Ar-H (meta to N) ~7.20Doublet (J = 8 Hz)2HAromatic system; para-substitution pattern.
Ar-H (ortho to N) ~7.35Doublet (J = 8 Hz)2HAromatic system; para-substitution pattern.
High-Resolution Mass Spectrometry (HRMS)

In positive Electrospray Ionization (ESI+), Boc-protected amines exhibit highly predictable fragmentation pathways. Causality: The protonated molecular ion [M+H]+ is often fragile. The acidic environment and thermal energy in the source drive the elimination of isobutylene ( −56 Da ) and subsequent decarboxylation ( −44 Da ). Observing these specific neutral losses is diagnostic for the Boc moiety.

Table 2: Diagnostic HRMS (ESI+) Fragmentation Profile

Ion Speciesm/z (Theoretical)Mass Error ToleranceStructural Origin
[M+H]+ 238.1438< 3 ppmIntact protonated molecule.
[M+Na]+ 260.1257< 3 ppmSodium adduct (often the base peak).
[M+H−C4​H8​]+ 182.0812< 3 ppmLoss of isobutylene (Boc cleavage).
[M+H−C5​H8​O2​]+ 138.0913< 3 ppmComplete loss of Boc group (isobutylene + CO2​ ).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as closed, self-validating systems. They not only generate data but inherently prove the validity of that data within the same experiment.

Protocol A: Variable-Temperature (VT) NMR for Rotamer Deconvolution

Objective: Differentiate between actual chemical impurities and carbamate rotamers.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ . (DMSO is selected over CDCl3​ to safely allow heating up to 353 K without solvent boiling).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K (25°C). Document the integration and line width of the broad singlets at ~1.4 ppm and ~3.2 ppm.

  • Thermal Coalescence: Increment the probe temperature to 353 K (80°C). Allow exactly 5 minutes for thermal equilibration.

  • High-Temp Acquisition: Acquire a second 1H NMR spectrum. Validation checkpoint: The previously broad peaks must coalesce into sharp, highly resolved singlets as the thermal energy overcomes the rotational barrier of the C-N bond.

  • Self-Validating Step (Thermal Stability Check): Cool the probe back down to 298 K and acquire a final spectrum. This spectrum must perfectly match the baseline acquisition from Step 2. If new peaks appear, the sample degraded during heating; if the spectrum matches, the peak broadening is definitively proven to be a reversible dynamic rotameric effect, not an impurity.

Protocol B: LC-HRMS with MSE Dual-Scan Validation

Objective: Confirm exact mass while simultaneously mapping the structural connectivity without requiring separate MS/MS runs.

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 H2​O :Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column using a rapid gradient (5% to 95% ACN over 3 minutes) to resolve the analyte from any isobaric background noise.

  • Self-Validating Step (Dual-Energy Acquisition): Operate the Q-TOF in MSE mode.

    • Scan 1 (Low Energy, 6 eV): Captures the intact [M+H]+ (238.1438) and [M+Na]+ (260.1257), validating the empirical formula.

    • Scan 2 (Ramped Energy, 15-30 eV): Simultaneously forces the fragmentation of the parent ion into the 182.0812 and 138.0913 m/z fragments.

    • Causality: Because both scans occur across the exact same chromatographic peak (identical retention time), the fragments are definitively linked to the parent mass, ruling out co-eluting contaminants as the source of the fragment ions.

Derivatization & Downstream Therapeutic Utility

The primary value of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate lies in its bifunctionality. The hydroxymethyl group serves as a synthetic handle. By converting the hydroxyl group into a superior leaving group—such as a bromide—the molecule becomes a potent electrophile.

For instance, conversion via an Appel reaction ( CBr4​/PPh3​ ) or PBr3​ yields tert-Butyl 4-(bromomethyl)phenyl(methyl)carbamate (CAS: 168830-93-1)[3]. This brominated intermediate is extensively utilized in SN​2 alkylations to construct complex molecular architectures, including the synthesis of novel DNMT1 inhibitors aimed at reversing aberrant DNA methylation in solid tumors[2].

Reactivity SM Starting Material (-CH2OH) CAS: 172353-84-3 Intermediate Bromomethyl Derivative (-CH2Br) CAS: 168830-93-1 SM->Intermediate Halogenation Reagent PBr3 or CBr4/PPh3 (Appel Reaction) Reagent->Intermediate Application Target Therapeutics (e.g., DNMT1 Inhibitors) Intermediate->Application SN2 Alkylation

Derivatization pathway from hydroxymethyl to bromomethyl for therapeutic synthesis.

References

  • Google Patents. "WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications". World Intellectual Property Organization.

Sources

Foundational

tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate stability in aqueous solutions

An In-Depth Technical Guide to the Aqueous Stability of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate Executive Summary In modern drug design and complex organic synthesis, the stability of protecting groups and li...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Stability of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate

Executive Summary

In modern drug design and complex organic synthesis, the stability of protecting groups and linker moieties in aqueous environments dictates the viability of downstream biological assays and formulation strategies. tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS 172353-84-3)[1] is a highly specialized structural motif featuring an N-Boc protected, N-methylated aniline core paired with a para-substituted benzylic alcohol.

This whitepaper provides a comprehensive mechanistic analysis of its stability profile in aqueous solutions. By dissecting the structural nuances—specifically the critical role of N-methylation in preventing E1cB elimination—this guide equips researchers with the predictive kinetics and validated protocols necessary to handle this compound in physiological buffers, formulation matrices, and degradative stress studies.

Structural Profiling and Mechanistic Causality

To understand the aqueous behavior of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate, one must analyze its three primary functional domains: the tert-butyl carbamate (Boc) group, the N-methyl aniline nitrogen, and the hydroxymethyl moiety.

The N-Methyl Advantage: Evading the E1cB Pathway

The most defining feature of this molecule's stability is its status as an N,N-disubstituted carbamate . In standard N-monosubstituted carbamates (containing an N-H bond), degradation in neutral to basic aqueous media proceeds rapidly via the E1cB (Elimination Unimolecular conjugate Base) mechanism. The base abstracts the acidic N-H proton, driving the expulsion of the alkoxide leaving group to form a highly reactive isocyanate intermediate[2].

Because tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate possesses an N-methyl group instead of an N-H bond, the E1cB pathway is completely blocked[3]. Hydrolysis in basic media is forced through the significantly slower B_{AC}2 (Bimolecular Base-Catalyzed Acyl-Oxygen Cleavage) mechanism. Furthermore, the bulky tert-butyl group provides immense steric shielding to the carbonyl carbon, severely retarding nucleophilic attack by hydroxide ions[3]. Consequently, this compound exhibits exceptional stability at physiological pH (7.4) and even in mildly basic environments.

Acid-Catalyzed Cleavage of the Boc Group

While highly stable in base, the Boc group is fundamentally acid-labile[4]. In aqueous solutions with a pH < 4.0, the carbonyl oxygen is protonated, leading to the unimolecular cleavage of the C-O bond. This expels a tert-butyl cation (which rapidly hydrates to tert-butanol or eliminates to isobutylene) and forms a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing CO₂ and yielding the free N-methyl-4-(hydroxymethyl)aniline[5].

Benzylic Alcohol Integrity

The para-hydroxymethyl group (-CH₂OH) is generally inert to standard aqueous hydrolysis. However, under extreme acidic conditions (pH < 1) combined with elevated temperatures, protonation of the hydroxyl group can lead to the formation of a resonance-stabilized benzylic cation, potentially resulting in oligomerization or reaction with nucleophilic buffer components.

G Compound tert-Butyl 4-(hydroxymethyl) phenyl(methyl)carbamate pH_Acid Acidic Media (pH < 4) Compound->pH_Acid pH_Neutral Neutral Media (pH 4 - 8) Compound->pH_Neutral pH_Base Basic Media (pH > 8) Compound->pH_Base Deg_Acid Rapid Boc Cleavage (t-butyl cation + CO2) pH_Acid->Deg_Acid t1/2 < 2h Deg_Neutral Highly Stable (E1cB Pathway Blocked) pH_Neutral->Deg_Neutral t1/2 > 30d Deg_Base Slow Hydrolysis (Sterically hindered BAC2) pH_Base->Deg_Base t1/2 ~ 5-10d

pH-Dependent Aqueous Stability Profile of N-Boc-N-methyl Carbamates.

Quantitative Stability Profile

The following table synthesizes the extrapolated kinetic behavior of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate across various aqueous environments at 37°C. Note: As a lipophilic molecule (Predicted LogP ~ 2.1), actual aqueous dissolution requires 2-5% organic co-solvent (e.g., DMSO or Acetonitrile).

pH LevelBuffer System (50 mM)Primary Degradation MechanismEstimated Half-Life ( t1/2​ ) at 37°C
1.2 Simulated Gastric Fluid (HCl)Acid-catalyzed Boc deprotection< 30 minutes
4.0 Acetate BufferSlow acid-catalyzed cleavage~ 48 - 72 hours
7.4 PBS (Physiological)None (Stable)> 30 days
10.0 Borate BufferB_{AC}2 Hydrolysis~ 7 - 10 days

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately determine the degradation kinetics of this compound without introducing artifactual data (such as precipitation masquerading as degradation), a rigorous LC-MS/MS workflow is required.

Protocol: Pseudo-First-Order Kinetic Assay

Objective: Quantify the aqueous stability of the carbamate across a pH gradient while ensuring mass balance.

Step 1: Stock Solution Preparation Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO. Ensure complete dissolution. Causality: DMSO prevents premature hydrolysis that can occur in protic solvents like methanol during prolonged storage.

Step 2: Buffer Preparation & Spiking Prepare 50 mM buffer solutions (pH 1.2, 4.0, 7.4, 10.0). Pre-warm the buffers to 37°C in a thermomixer. Spike the DMSO stock into the buffers to achieve a final concentration of 100 µM (Final DMSO concentration = 1% v/v). Self-Validation Checkpoint 1: Visually inspect and use dynamic light scattering (DLS) if necessary to confirm the absence of colloidal aggregation. If precipitation occurs, the apparent degradation rate will be falsely inflated.

Step 3: Incubation and Aliquoting Incubate the sealed vials at 37°C under gentle agitation (300 rpm). Withdraw 50 µL aliquots at predefined time points (t = 0, 1, 2, 4, 8, 24, 48, 72 hours).

Step 4: Quenching Strategy Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile containing 1 µM of an Internal Standard (e.g., a deuterated analog or structurally similar stable carbamate). Causality: The 1:3 aqueous-to-organic ratio serves a dual purpose: it crashes out buffer salts (preventing MS ion suppression) and instantaneously halts both acid- and base-catalyzed hydrolysis by diluting the aqueous activity and dropping the temperature.

Step 5: LC-MS/MS Analysis Centrifuge the quenched samples (14,000 x g, 10 min, 4°C). Inject the supernatant onto a C18 UPLC column. Monitor the parent mass (m/z 238.1 [M+H]+) and the expected degradation product, N-methyl-4-(hydroxymethyl)aniline (m/z 138.1 [M+H]+). Self-Validation Checkpoint 2 (Mass Balance): Plot the molar depletion of the parent compound against the molar appearance of the aniline product. A 1:1 stoichiometric correlation verifies that the observed loss is strictly due to carbamate cleavage and not non-specific binding to the vial walls or oxidative side-reactions.

Workflow Prep 1. Sample Prep (100 µM in Buffer + 1% DMSO) Incubate 2. Incubation (Controlled Temp: 37°C, 300 rpm) Prep->Incubate Quench 3. Aliquot & Quench (1:3 cold ACN + Internal Std) Incubate->Quench Analyze 4. LC-MS/MS Analysis (Monitor Parent & Product MRM) Quench->Analyze Data 5. Kinetic Modeling (Mass Balance & t_1/2 Calc) Analyze->Data

Self-Validating LC-MS/MS Workflow for Aqueous Stability Kinetics.

Formulation and Handling Implications

For drug development professionals utilizing tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate as a synthetic intermediate or a prodrug linker[3]:

  • Avoid Acidic Excipients: Co-formulation with acidic excipients (e.g., citric acid, ascorbic acid) in aqueous media will lead to premature Boc cleavage[4]. Maintain formulation pH between 6.0 and 8.0.

  • Lyophilization Considerations: If the compound must be stored in an aqueous matrix, lyophilization from a neutral buffer (like ammonium acetate, which sublimes) is highly recommended. The dry powder will remain stable indefinitely at -20°C.

  • Orthogonal Deprotection: If selective deprotection is required without utilizing strong aqueous acids, consider using anhydrous Lewis acids (e.g., ZnBr₂ in DCM) or thermal deprotection, which bypasses aqueous hydrolytic pathways entirely[5].

References

  • [4] 2.[1] 3.[3] 4.[2] 5.[5]

Sources

Exploratory

Preliminary Investigation of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate Derivatives: Kinetic Tuning of Self-Immolative Linkers

Executive Summary The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and activatable profluorophores, relies heavily on the precise spatiotemporal release of a payload. The tripartite prodr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and activatable profluorophores, relies heavily on the precise spatiotemporal release of a payload. The tripartite prodrug model—comprising a trigger, a self-immolative linker, and a payload—has become the gold standard in this domain. Within this architecture, tert-butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS 172353-84-3) serves as a foundational synthetic building block. It is the Boc-protected precursor to the N-methyl-p-aminobenzyl alcohol (NMPABA) linker, a structural evolution of the classic p-aminobenzyl alcohol (PABA) spacer designed to overcome critical kinetic bottlenecks in payload release[1].

Mechanistic Rationale: Overcoming the Linker Bottleneck

In a standard PABA-based system, the enzymatic cleavage of the trigger reveals an aniline intermediate, which subsequently undergoes a spontaneous 1,6-elimination to release the payload. However, when the payload is attached via a stable carbamate or carbonate linkage, this elimination step can be sluggish, exhibiting half-lives of several hours[2]. This delay allows the unmasked intermediate to diffuse away from the target site (e.g., the tumor microenvironment), leading to off-target toxicity and reduced efficacy.

Causality of the N-Methyl Modification: Methylating the aniline nitrogen (as in NMPABA) fundamentally alters the thermodynamics of the elimination step. The electron-donating inductive effect of the N-methyl group increases the electron density of the aromatic system. This lowers the activation energy required to form the aza-quinone methide intermediate, accelerating the 1,6-elimination half-life to approximately 6 minutes under physiological conditions[3]. This rapid kinetic profile ensures that payload release is tightly coupled to the initial enzymatic triggering event, preserving spatial resolution[4].

Physicochemical Properties

Before detailing the synthetic workflows, it is essential to understand the baseline properties of the Boc-protected precursor.

PropertyValueClinical / Synthetic Relevance
Chemical Name tert-butyl 4-(hydroxymethyl)phenyl(methyl)carbamateStandard IUPAC nomenclature.
CAS Number 172353-84-3Primary identifier for sourcing.
Molecular Formula C13H19NO3Confirms mass for LC-MS validation (MW: 237.29).
Protecting Group tert-Butoxycarbonyl (Boc)Orthogonal to base-catalyzed payload conjugation.
Key Functional Group Benzylic Alcohol (-CH2OH)Site for carbonate/carbamate formation with payload.

The 1,6-Elimination Cascade Pathway

The following diagram illustrates the biochemical logic of the NMPABA linker system once incorporated into a tripartite probe.

Pathway Latent Latent Tripartite Probe (Trigger-NMPABA-Payload) Enzyme Enzymatic Activation (e.g., NQO1 reduction) Latent->Enzyme TriggerRel Trigger Release (Lactonization) Enzyme->TriggerRel Unmasked Unmasked Intermediate (HN(Me)-Ph-CH2-O-Payload) TriggerRel->Unmasked Elimination 1,6-Elimination (Rapid Electron Cascade) Unmasked->Elimination Spontaneous Products Aza-Quinone Methide + Free Payload + CO2 Elimination->Products t1/2 ~ 6 min

Fig 1: 1,6-elimination cascade of NMPABA linkers releasing the payload.

Synthetic Methodology: Constructing the Tripartite System

As a best practice in bioconjugation, the synthesis of NMPABA-based probes must proceed in a specific order to prevent premature linker degradation. The Boc group of CAS 172353-84-3 is specifically chosen over base-labile groups (like Fmoc) because payload attachment often requires basic conditions that would otherwise cause premature deprotection and polymerization.

Self-Validating Protocol: Payload Conjugation and Trigger Attachment

  • Benzylic Activation: Dissolve CAS 172353-84-3 (1.0 eq) in anhydrous DMF. Add N,N'-disuccinimidyl carbonate (DSC, 1.5 eq) and triethylamine (TEA, 2.0 eq). Stir at room temperature for 2 hours.

    • Causality: DSC is preferred over phosgene derivatives for bench stability and controlled reactivity, preventing over-activation.

    • Validation: Monitor via TLC (UV active). Complete consumption of the starting material validates the formation of the active NHS-carbonate.

  • Payload Conjugation: Add the amine- or phenol-containing payload (e.g., a naphthalimide fluorophore or cytotoxic drug) (1.1 eq) to the reaction mixture. Stir overnight.

    • Validation: Perform LC-MS analysis. The presence of the expected mass [M+H]+ confirms successful carbamate/carbonate formation without premature Boc cleavage.

  • Boc Deprotection: Isolate the conjugate and treat with 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes at 0°C.

    • Causality: The N-methyl group makes the resulting anilinium highly reactive. Conducting this step at 0°C prevents intermolecular cross-linking before the trigger can be attached.

    • Validation: Evaporate the solvent and confirm the loss of the Boc group (-100 Da) via mass spectrometry.

  • Trigger Coupling: Couple the exposed secondary amine to the enzyme-cleavable trigger (e.g., a trimethyl-locked quinone propionic acid for NQO1 targeting) using HATU/DIPEA.

Kinetic Evaluation: NMPABA vs. PABA

To empirically validate the kinetic superiority of the NMPABA linker, a real-time fluorescence assay is employed. This protocol utilizes human NAD(P)H:quinone oxidoreductase-1 (NQO1), an enzyme upregulated in various solid tumors, to initiate the cleavage[5].

Protocol: Real-time Fluorescence Monitoring of Linker Cleavage

  • Preparation: Prepare a 10 µM solution of the synthesized NMPABA-fluorophore probe in PBS (pH 7.4) containing 0.1% BSA to prevent non-specific adsorption.

  • Incubation: Add human NQO1 (1 µg/mL) and the cofactor NADH (100 µM).

  • Monitoring: Continuously monitor the fluorescence emission corresponding to the free payload (e.g., λex​ = 405 nm, λem​ = 450 nm) at 37°C.

  • Validation: In parallel, run a control without the enzyme to validate that the linker is stable in physiological buffer and does not undergo spontaneous hydrolysis.

Workflow Prep Step 1: Probe Prep 10 µM in PBS (pH 7.4) Incubate Step 2: Incubation Add Enzyme + Cofactor Prep->Incubate Monitor Step 3: Monitoring Fluorescence Spectroscopy Incubate->Monitor Analyze Step 4: Kinetic Analysis Calculate kcat/Km & t1/2 Monitor->Analyze

Fig 2: Experimental workflow for kinetic evaluation of self-immolative probes.

Quantitative Kinetic Comparison The structural modification from PABA to NMPABA yields a profound difference in the catalytic efficiency and release kinetics, as summarized below.

Linker TypeTrigger EnzymeElimination t1/2​ Catalytic Efficiency ( kcat​/Km​ )Primary Limitation
Standard PABA NQO1> 45 minutes~ 1.2×103 M −1 min −1 Slow release causes payload diffusion away from target.
NMPABA NQO1~ 6 minutes~ 6.5×103 M −1 min −1 Requires careful temperature control during synthesis.

Data synthesized from established NQO1-activated profluorophore models[3].

Conclusion

The integration of tert-butyl 4-(hydroxymethyl)phenyl(methyl)carbamate into drug development pipelines represents a critical optimization in prodrug design. By replacing the standard PABA linker with its N-methylated counterpart, researchers can effectively eliminate the kinetic bottleneck of 1,6-elimination. This structural tuning ensures that the release of cytotoxic payloads or diagnostic fluorophores is rapid, localized, and directly proportional to the enzymatic trigger, thereby maximizing both therapeutic index and diagnostic resolution.

References

  • [1] Hettiarachchi, S. U., Prasai, B., & McCarley, R. L. (2014). Detection and cellular imaging of human cancer enzyme using a turn-on, wavelength-shiftable, self-immolative profluorophore. Journal of the American Chemical Society. 1

  • [3] Hettiarachchi, S. U., et al. (2014). Detection and Cellular Imaging of Human Cancer Enzyme Using a Turn-On, Wavelength-Shiftable, Self-Immolative Profluorophore. ACS Publications. 3

  • [5] MDPI. (2024). Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging. International Journal of Molecular Sciences. 5

  • [2] Alouane, A., et al. (2015). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Angewandte Chemie. 2

  • [4] MDPI. (2023). Trimethyl Lock Quinone-Based Organic Molecular Probes for NQO1 Sensing and Imaging. Molecules.4

  • Sigma-Aldrich. TERT-BUTYL 4-(HYDROXYMETHYL)PHENYL(METHYL)CARBAMATE | 172353-84-3. Merck KGaA. Link

Sources

Foundational

Comprehensive Analytical and Synthetic Profiling of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate

Executive Summary tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS: 172353-84-3) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery[1]. Structurally, it features a ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS: 172353-84-3) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery[1]. Structurally, it features a central phenyl ring substituted at the para position with a reactive hydroxymethyl group, and at the ipso position with an N-methyl-tert-butyl carbamate (Boc-protected amine). This orthogonal functionalization allows for chemoselective modifications, making it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel DNA methyltransferase 1 (DNMT1) inhibitors targeted for oncology applications[2].

This whitepaper provides an in-depth technical analysis of its structural constants, mass spectrometry behavior, and field-proven synthetic protocols.

Structural Elucidation & Fundamental Constants

The molecular formula of the compound is C13H19NO3 [1]. In high-resolution analytical workflows, the exact mass (monoisotopic mass) is a critical parameter for identifying the compound and its adducts[3].

The exact mass is derived from the most abundant isotopes of its constituent elements:

  • Carbon (C): 12.000000 × 13 = 156.000000 Da

  • Hydrogen (H): 1.007825 × 19 = 19.148675 Da

  • Nitrogen (N): 14.003074 × 1 = 14.003074 Da

  • Oxygen (O): 15.994915 × 3 = 47.984745 Da

  • Total Monoisotopic Mass: 237.136494 Da [4]

Table 1: Physicochemical and Analytical Properties
PropertyValue
IUPAC Name tert-butyl N-[4-(hydroxymethyl)phenyl]-N-methylcarbamate
CAS Registry Number 172353-84-3
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Monoisotopic Exact Mass 237.13649 Da
[M+H]+ Expected m/z 238.1438
[M+Na]+ Expected m/z 260.1257

Mass Spectrometry (MS) & Analytical Characterization

In Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, this compound is best analyzed using Electrospray Ionization in positive mode (ESI+). Causality: The high proton affinity of the carbamate carbonyl oxygen and the nitrogen atom facilitates highly efficient protonation, yielding a strong [M+H]+ signal at m/z 238.1438.

During Collision-Induced Dissociation (CID), the precursor ion undergoes predictable fragmentation. The tert-butyl carbamate (Boc) group is highly labile under MS/MS conditions. The primary fragmentation pathway involves the loss of isobutylene (-56.0626 Da) to yield an intermediate at m/z 182.0813, followed by the loss of carbon dioxide (-43.9898 Da) to generate the secondary amine fragment at m/z 138.0913. Additionally, the benzylic alcohol can undergo dehydration (-18.0106 Da) to form a resonance-stabilized quinone methide-like intermediate at m/z 220.1332.

MSFragmentation M [M+H]+ Precursor m/z 238.1438 F1 Loss of Isobutylene (-56 Da) m/z 182.0813 M->F1 CID (Low Energy) F2 Loss of Boc (-100 Da) m/z 138.0913 M->F2 CID (High Energy) F3 Loss of H2O (-18 Da) m/z 220.1332 M->F3 H2O Elimination F1->F2 Loss of CO2 (-44 Da)

Proposed ESI-MS/MS fragmentation pathways for the [M+H]+ precursor ion.

Synthetic Utility & Workflow

The primary synthetic utility of tert-butyl 4-(hydroxymethyl)phenyl(methyl)carbamate lies in its benzylic alcohol moiety, which serves as a precursor for nucleophilic substitution (SN2) reactions or cross-coupling[5]. To activate this position, the hydroxyl group is typically converted into a bromide, yielding tert-butyl 4-(bromomethyl)phenyl(methyl)carbamate (CAS: 168830-93-1)[6].

Causality in Reagent Selection: Standard brominating agents like Phosphorus Tribromide (PBr3) or Hydrobromic Acid (HBr) generate strongly acidic byproducts. Because the Boc protecting group is highly acid-sensitive, it will prematurely cleave under these conditions. The Appel reaction, utilizing Carbon Tetrabromide (CBr4) and Triphenylphosphine (PPh3), operates under mild, neutral conditions. This ensures quantitative conversion of the alcohol to the bromide while perfectly preserving the integrity of the Boc-protected amine.

SyntheticWorkflow A tert-Butyl 4-(hydroxymethyl)phenyl (methyl)carbamate (CAS: 172353-84-3) B Appel Reaction (CBr4, PPh3) Mild Conditions A->B Activation of -OH C tert-Butyl 4-(bromomethyl)phenyl (methyl)carbamate (CAS: 168830-93-1) B->C Bromination D Nucleophilic Substitution (e.g., Alkylation) C->D SN2 Reaction E Target API (e.g., DNMT1 Inhibitor) D->E Deprotection & Coupling

Chemoselective synthetic workflow from the benzylic alcohol to complex API targets.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF) Validation
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, drastically enhancing the ionization efficiency for the [M+H]+ adduct.

  • Calibration (Self-Validating Step): Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously with the sample. This internal reference corrects for instrument drift in real-time, ensuring mass accuracy remains strictly < 5 ppm.

  • Data Acquisition: Set the scan range to m/z 100–1000. Apply CID collision energies of 15 eV and 30 eV to capture both the intact precursor ion and the lower-mass diagnostic fragments (isobutylene/Boc loss).

Protocol 2: Chemoselective Bromination (Appel Reaction)
  • Initiation: In an oven-dried, argon-purged round-bottom flask, dissolve tert-butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (1.0 eq) and CBr4 (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling minimizes exothermic side reactions and prevents the degradation of the highly reactive bromophosphonium intermediate.

  • Activation: Add PPh3 (1.25 eq) portion-wise over 15 minutes.

    • Causality: PPh3 reacts with CBr4 to form the active brominating species. Portion-wise addition prevents localized heating and suppresses the formation of dibrominated byproducts.

  • Monitoring (Self-Validating Step): Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor reaction completion via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1). The complete disappearance of the lower Rf starting material and the appearance of a higher Rf UV-active spot confirms full conversion.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in cold diethyl ether and filter.

    • Causality: Triphenylphosphine oxide (TPPO), the major reaction byproduct, is highly insoluble in cold ether and will precipitate out. This allows for rapid, efficient primary purification prior to silica gel chromatography.

References

  • National Center for Biotechnology Information (PubChem). "Viloxazine | C13H19NO3" (Exact Mass Reference for C13H19NO3). PubChem Database. URL: [Link]

  • World Intellectual Property Organization. "DNMT1 inhibitors, pharmaceutical compositions, and therapeutic applications". Patent WO2024156288A1.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction: Leveraging Aryl Carbamates as Versatile Cross-Coupling Partners In the landscape of modern synthetic organic chemistry, the development of rob...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Aryl Carbamates as Versatile Cross-Coupling Partners

In the landscape of modern synthetic organic chemistry, the development of robust and versatile cross-coupling methodologies is paramount for the efficient construction of complex molecular architectures. While aryl halides and triflates have traditionally dominated as electrophilic partners, the use of more readily available and functionalizable phenol derivatives, such as aryl carbamates, has emerged as a powerful strategy.[1] Aryl carbamates offer several advantages, including their stability under a variety of reaction conditions and their ability to direct ortho-metalation, allowing for further functionalization prior to the cross-coupling event.[1][2] This application note provides a detailed guide to the cross-coupling reactions of a specific functionalized aryl carbamate, tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate, with a focus on the nickel-catalyzed Suzuki-Miyaura reaction.

The presence of a hydroxymethyl group and an N-methyl-N-Boc moiety on the substrate requires careful consideration of reaction conditions to ensure compatibility and prevent unwanted side reactions. This guide will provide detailed protocols, mechanistic insights, and a discussion of functional group tolerance to enable researchers to successfully employ this versatile building block in their synthetic endeavors.

Recommended Cross-Coupling Strategy: Nickel-Catalyzed Suzuki-Miyaura Reaction

The nickel-catalyzed Suzuki-Miyaura coupling has proven to be a highly effective method for the cross-coupling of aryl carbamates with arylboronic acids.[1][2][3] This approach is particularly advantageous due to the use of a relatively inexpensive and earth-abundant metal catalyst. The following sections provide a comprehensive overview of the recommended protocol and key experimental considerations.

Reaction Workflow

The general workflow for the nickel-catalyzed Suzuki-Miyaura coupling of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate is depicted below.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine aryl carbamate, boronic acid, base, and catalyst in a dry flask under inert atmosphere add_solvent Add anhydrous solvent start->add_solvent heat Heat the reaction mixture with stirring add_solvent->heat monitor Monitor reaction progress (TLC, GC/MS, LC/MS) heat->monitor quench Cool to room temperature and quench monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end end purify->end Characterize product

Figure 1: General workflow for the Nickel-Catalyzed Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Conventional Heating

This protocol is adapted from established procedures for the nickel-catalyzed Suzuki-Miyaura coupling of aryl carbamates.[1][2]

Materials:

Reagent/MaterialGradeSupplier
tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate≥98%Commercially available
Arylboronic acid≥98%Commercially available
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂]≥98%Commercially available
Potassium phosphate (K₃PO₄), anhydrous≥98%Commercially available
Toluene, anhydrous≥99.8%Commercially available
Inert gas (Argon or Nitrogen)High purity---

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (1.0 equiv), the desired arylboronic acid (2.5 equiv), and anhydrous potassium phosphate (4.5 equiv).

  • In a separate glovebox or under a positive flow of inert gas, add bis(tricyclohexylphosphine)nickel(II) chloride (5 mol%).

  • Evacuate and backfill the Schlenk tube with inert gas (repeat three times).

  • Add anhydrous toluene (to achieve a concentration of 0.3 M with respect to the aryl carbamate) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Accelerated Protocol: Microwave-Assisted Heating

Microwave irradiation can significantly reduce reaction times for the nickel-catalyzed Suzuki-Miyaura coupling of aryl carbamates.[4]

Materials:

  • Same as for the conventional heating protocol.

Procedure:

  • To a 10 mL flame-dried microwave vial containing a Teflon-coated stir bar, add tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (0.3 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 2.5 equiv), anhydrous potassium phosphate (2.1 mmol, 7.0 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (0.015 mmol, 5 mol%).[5]

  • Seal the vial with a cap containing a septum.

  • Add anhydrous toluene (2 mL) via syringe and purge the mixture with argon for 2 minutes.[5]

  • Place the vial in a single-mode microwave reactor with accurate internal temperature monitoring.

  • Heat the reaction mixture to 180 °C and hold for 10 minutes with stirring.[4]

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Follow the work-up and purification steps (8-11) as described in the conventional heating protocol.

Causality of Experimental Choices and Mechanistic Insights

The success of the nickel-catalyzed Suzuki-Miyaura coupling of aryl carbamates hinges on the careful selection of each reaction component.

The Catalytic Cycle

The reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle.

Catalytic_Cycle Figure 2: Simplified Catalytic Cycle Ni0 Ni(0)L₂ NiII_carbamate Ar-Ni(II)(OCONR'₂)L₂ Ni0->NiII_carbamate Oxidative Addition (Ar-OCONR'₂) NiII_aryl Ar-Ni(II)-Ar'L₂ NiII_carbamate->NiII_aryl Transmetalation (Ar'B(OH)₂ / Base) NiII_aryl->Ni0 Reductive Elimination

Figure 2: Simplified catalytic cycle for the Ni-catalyzed Suzuki-Miyaura coupling of an aryl carbamate.

  • Oxidative Addition: The active Ni(0) species undergoes oxidative addition into the aryl C–O bond of the carbamate to form a Ni(II) intermediate.[6] This step is often facilitated by the coordination of the carbamate's carbonyl oxygen to the nickel center.[6]

  • Transmetalation: The aryl group from the boronic acid is transferred to the nickel center, displacing the carbamate group. This step is promoted by the base, which activates the boronic acid.

  • Reductive Elimination: The two aryl groups on the nickel center couple and are eliminated as the biaryl product, regenerating the active Ni(0) catalyst.[6]

Role of Key Reagents
  • Nickel Catalyst: [NiCl₂(PCy₃)₂] is a commonly used, air-stable Ni(II) precatalyst that is reduced in situ to the active Ni(0) species. The choice of a nickel catalyst is crucial as palladium catalysts are generally unreactive for the C-O bond cleavage of aryl carbamates.[6]

  • Ligand: Tricyclohexylphosphine (PCy₃) is a bulky, electron-rich phosphine ligand that stabilizes the nickel catalyst and promotes the key steps of the catalytic cycle.

  • Base: Anhydrous potassium phosphate (K₃PO₄) is a common base used in these reactions. It is believed to activate the boronic acid for transmetalation. The use of anhydrous base is important to avoid potential side reactions.

  • Solvent: Toluene is a standard non-polar solvent for this reaction. Anhydrous conditions are essential to prevent the deactivation of the catalyst and reagents.

Functional Group Tolerance: Hydroxymethyl and N-Methyl-N-Boc Groups

The specific substrate, tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate, contains two functional groups that warrant consideration.

  • Hydroxymethyl Group: Benzylic alcohols are generally tolerated in nickel-catalyzed cross-coupling reactions.[7] While protection of the hydroxyl group is a common strategy in many cross-coupling reactions, it may not be necessary under these specific nickel-catalyzed Suzuki conditions. However, if side reactions such as etherification or oxidation are observed, protection as a silyl ether (e.g., TBS) or another robust protecting group may be required.

  • N-Methyl-N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions. In the context of cross-coupling, the Boc group is generally considered to be electron-donating, which can maintain a higher nucleophilicity of the nitrogen atom.[8] The steric bulk of the N-methyl-N-Boc group is not expected to significantly hinder the cross-coupling reaction at the para-position.

Potential Side Reactions and Troubleshooting

  • Homocoupling of the Boronic Acid: This can occur in the presence of the base and catalyst. Using the recommended stoichiometry of reagents can help minimize this side product.

  • Reduction of the Aryl Carbamate: In some cases, hydrodecarbamation (reduction of the C-O bond) can be a competing reaction. Careful control of reaction temperature and time can mitigate this.

  • Decomposition of the Catalyst: The use of an inert atmosphere and anhydrous conditions is critical to prevent the decomposition of the nickel catalyst.

Conclusion

The nickel-catalyzed Suzuki-Miyaura coupling provides a robust and efficient method for the cross-coupling of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate with a variety of arylboronic acids. The reaction demonstrates good functional group tolerance, and both conventional and microwave-assisted protocols can be employed. By understanding the underlying mechanism and the roles of the various reagents, researchers can effectively utilize this methodology for the synthesis of complex biaryl structures containing valuable functional handles for further elaboration in drug discovery and materials science.

References

  • Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC. (n.d.). Retrieved from [Link]

  • Rapid Nickel-Catalyzed Suzuki- Miyaura Cross- Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. (n.d.). Retrieved from [Link]

  • Nickel-catalyzed cross-coupling between benzyl alcohols and alkenyl triflates assisted by titanium. (2024, March 29). Retrieved from [Link]

  • Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. (2020, November 30). Retrieved from [Link]

  • Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. (n.d.). Retrieved from [Link]

  • Rapid Nickel-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating | The Journal of Organic Chemistry. (2011, January 20). Retrieved from [Link]

  • Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - SciSpace. (2010, December 16). Retrieved from [Link]

  • Nickel-Catalyzed Efficient and Practical Suzuki−Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines | Organic Letters. (n.d.). Retrieved from [Link]

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). Retrieved from [Link]

  • The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC. (n.d.). Retrieved from [Link]

  • Proposed mechanism for nickel‐catalyzed synthesis of N‐(hetero)aryl... - ResearchGate. (n.d.). Retrieved from [Link]

  • Nickel/N-Heterocyclic Carbene-Catalyzed Suzuki–Miyaura Type Cross-Coupling of Aryl Carbamates | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • Nickel-Catalyzed Enantioconvergent Cross-Electrophile Coupling of Benzylic Alcohols with Alkenyl Electrophiles | Journal of the American Chemical Society - ACS Publications - ACS.org. (2025, July 27). Retrieved from [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0) | Journal of the American Chemical Society. (2020, August 17). Retrieved from [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (2017, March 6). Retrieved from [Link]

  • Nickel-catalyzed efficient and practical Suzuki-Miyaura coupling of alkenyl and aryl carbamates with aryl boroxines - PubMed. (2010, February 19). Retrieved from [Link]

  • Mechanism of Ni-catalyzed selective C-O bond activation in cross-coupling of aryl esters. (2009, July 1). Retrieved from [Link]

  • Understanding the Reaction Mechanism of Nickel-Catalyzed Enantioselective Arylative Activation of the Aromatic C–O Bond | Organometallics - ACS Publications. (2022, December 20). Retrieved from [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. (n.d.). Retrieved from [Link]

  • Nickel/N-Heterocyclic Carbene-Catalyzed Suzuki–Miyaura Type Cross-Coupling of Aryl Carbamates - The Journal of Organic Chemistry - Figshare. (2016, September 7). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling of aryl carbamates and sulfamates: experimental and computational studies - PubMed. (2011, April 27). Retrieved from [Link]

  • Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates | Journal of the American Chemical Society. (2009, November 20). Retrieved from [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI. (2023, January 7). Retrieved from [Link]

  • Nickel-Catalyzed Efficient and Practical Suzuki−Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines | Request PDF. (2026, March 4). Retrieved from [Link]

  • N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids | The Journal of Organic Chemistry. (2012, July 17). Retrieved from [Link]

  • N-Boc-Amides in Cross-Coupling Reactions - PubMed. (2019, February 21). Retrieved from [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC. (n.d.). Retrieved from [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive | ACS Catalysis - ACS Publications. (n.d.). Retrieved from [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive - ChemRxiv. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate in Dichloromethane

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge encountered during experimental work: the low solubility of ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge encountered during experimental work: the low solubility of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate in dichloromethane (DCM). This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a scientific rationale for the observed solubility behavior, all presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing difficulty dissolving tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate in dichloromethane. The non-methylated analogue, tert-Butyl 4-(hydroxymethyl)phenylcarbamate, dissolves without issue. What could be the cause?

This is a frequently encountered issue that stems from subtle but significant changes in the molecule's intermolecular forces upon N-methylation. While seemingly a minor modification, the addition of a methyl group to the carbamate nitrogen can profoundly impact its solubility profile.

The primary reason lies in the disruption of hydrogen bonding capabilities. The non-methylated carbamate possesses an N-H bond, which can act as a hydrogen bond donor. This allows for the formation of intermolecular hydrogen bonds with solvents that can act as hydrogen bond acceptors. While dichloromethane is not a strong hydrogen bond acceptor, it can participate in weak hydrogen bonding interactions. More importantly, the N-H group in the non-methylated compound can participate in a hydrogen-bonding network with other molecules of the same type, influencing its crystal lattice energy and how it interacts with solvents.

The N-methylation of the carbamate nitrogen removes this hydrogen bond donor capability.[1] This alteration can lead to a change in the crystal packing of the solid, potentially increasing the lattice energy and making it more difficult for solvent molecules to break apart the crystal structure. Furthermore, the introduction of the methyl group can induce conformational changes in the molecule, which may alter its overall polarity and interaction with the solvent.[2][3]

In-Depth Technical Analysis

Q2: Can you elaborate on the specific intermolecular forces at play and why N-methylation has such a significant impact?

Certainly. The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate is a molecule with both polar and non-polar regions. The Boc group and the phenyl ring are largely non-polar, while the carbamate and hydroxymethyl groups are polar.

  • Dichloromethane (DCM) is a polar aprotic solvent. It has a dipole moment, but it cannot act as a hydrogen bond donor. It is a weak hydrogen bond acceptor.

The key to understanding the solubility difference lies in the hydrogen bonding potential:

  • Non-methylated carbamate: The presence of the N-H bond allows for strong intermolecular hydrogen bonding between solute molecules in the solid state. However, it also provides a site for hydrogen bonding with a suitable solvent.

  • N-methylated carbamate: The absence of the N-H bond prevents the molecule from acting as a hydrogen bond donor. This can lead to a more compact crystal lattice with stronger van der Waals interactions, making it more difficult to solvate. While the carbonyl oxygen of the carbamate can still act as a hydrogen bond acceptor, the overall hydrogen bonding potential of the molecule is significantly reduced.

Spectroscopic and crystallographic studies on similar N-methylated carbamates have shown that the N-methylation can influence the planarity of the carbamate group and the rotational barrier around the C-N bond, further affecting how the molecule packs in a crystal and interacts with its environment.[4]

Troubleshooting Guide

Q3: What practical steps can I take to improve the solubility of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate in dichloromethane?

Here is a systematic approach to troubleshooting the low solubility of your compound in DCM. It is recommended to start with the simplest and mildest methods first.

Troubleshooting Workflow

Troubleshooting_Solubility Troubleshooting Low Solubility Workflow start Start: Low Solubility in DCM cosolvent 1. Introduce a Co-solvent (e.g., THF, DMF, Acetone) start->cosolvent heating 2. Apply Gentle Heating (e.g., 30-40 °C) cosolvent->heating If still insoluble success Success: Compound Dissolved cosolvent->success If soluble sonication 3. Use Sonication heating->sonication If still insoluble heating->success If soluble alt_solvent 4. Switch to an Alternative Solvent System sonication->alt_solvent If still insoluble sonication->success If soluble alt_solvent->success If soluble failure Re-evaluate experimental needs alt_solvent->failure If still insoluble

Caption: A step-by-step workflow for troubleshooting low solubility.

Method 1: Introduction of a Co-solvent

A small amount of a more polar, miscible co-solvent can significantly enhance solubility by disrupting the crystal lattice and improving the overall solvating environment.

Recommended Co-solvents:

Co-solventRationaleStarting Concentration (v/v)
Tetrahydrofuran (THF) A slightly more polar ether that is fully miscible with DCM. It can help to break up solute-solute interactions.[5][6]5-10%
N,N-Dimethylformamide (DMF) A highly polar aprotic solvent that is an excellent solvent for many polar organic molecules.[7][8][9]1-5%
Acetone A polar aprotic solvent that is miscible with DCM and can improve the polarity of the solvent mixture.5-10%

Experimental Protocol: Co-solvent Addition

  • To your suspension of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate in dichloromethane, add the co-solvent dropwise while stirring.

  • Observe for dissolution after each addition.

  • If the compound does not dissolve at the starting concentration, you can incrementally increase the co-solvent percentage. Be mindful that a large excess of the co-solvent may alter the desired reactivity or downstream processing of your experiment.

Method 2: Gentle Heating

Increasing the temperature can provide the necessary energy to overcome the crystal lattice energy of the solute.

Experimental Protocol: Gentle Heating

  • In a well-ventilated fume hood, gently warm the suspension of your compound in dichloromethane (with or without a co-solvent) to 30-40°C using a water bath. Caution: Dichloromethane has a low boiling point (39.6 °C), so avoid overheating to prevent solvent loss and potential pressure buildup.

  • Stir the mixture while heating and observe for dissolution.

  • Once dissolved, allow the solution to cool to room temperature. If the compound remains in solution, you have successfully overcome the kinetic barrier to dissolution. If it precipitates upon cooling, a co-solvent or an alternative solvent system may be necessary.

Method 3: Sonication

Ultrasonic waves can provide mechanical energy to break apart solid aggregates and enhance dissolution.[10][11]

Experimental Protocol: Sonication

  • Place the vial containing the suspension of your compound in a sonicating bath.

  • Sonicate the mixture in short bursts (e.g., 1-2 minutes at a time) to avoid excessive heating of the solvent.

  • Check for dissolution between sonication intervals.

Q4: If the above methods fail, what are some alternative solvent systems I can consider?

If your compound remains insoluble in dichloromethane even with the aid of co-solvents, heating, or sonication, it may be necessary to switch to a different solvent system.

Alternative Solvent Systems:

Solvent/MixtureRationale
Tetrahydrofuran (THF) As a standalone solvent, THF is more polar than DCM and can be a good starting point.
Ethyl Acetate A moderately polar solvent that is a good alternative for many reactions.
Acetonitrile A polar aprotic solvent that can be effective for dissolving polar compounds.
DCM / Methanol Mixture A common solvent mixture for polar compounds. Start with a low percentage of methanol (e.g., 1-5%) and increase as needed.
2-Methyltetrahydrofuran (2-MeTHF) A greener alternative to DCM and THF that has been shown to be effective in dissolving polar compounds and in biphasic reactions.[2][12]

Workflow for Selecting an Alternative Solvent

Alternative_Solvent_Selection Alternative Solvent Selection Workflow start Initial solubility test in alternative solvents (small scale) thf THF start->thf etac Ethyl Acetate start->etac acn Acetonitrile start->acn dcm_meoh DCM/MeOH start->dcm_meoh me_thf 2-MeTHF start->me_thf evaluate Evaluate solubility and compatibility with reaction conditions thf->evaluate etac->evaluate acn->evaluate dcm_meoh->evaluate me_thf->evaluate select Select best alternative solvent/mixture evaluate->select

Caption: A workflow for selecting an alternative solvent system.

Quantitative Solubility Determination

Q5: Is there any quantitative solubility data available for tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate in dichloromethane?

At present, there is no readily available, published quantitative solubility data for tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate in dichloromethane. However, for its non-methylated analog, tert-Butyl 4-(hydroxymethyl)phenylcarbamate, it is reported to be soluble in dichloromethane, suggesting a significantly higher solubility.[13]

For your experimental needs, it may be beneficial to determine the solubility quantitatively. The following is a standard protocol for this purpose.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method) [14][15]

  • Preparation of a Saturated Solution:

    • Add an excess amount of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate to a vial.

    • Add a known volume of dichloromethane.

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

  • Gravimetric Analysis:

    • Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen.

    • Dry the vial containing the residue to a constant weight in a vacuum oven at a temperature below the compound's melting point.

    • The difference in weight will give you the mass of the dissolved compound, from which you can calculate the solubility in g/L or mg/mL.

References

  • Bamigboye, C., Abbo, H. S., Kwong, H. C., Tan, S. L., Tiekink, E. R. T., Kamounah, F. S., & Titinchi, S. J. J. (2021). Crystal structure analysis and supramolecular association in ethyl N-[amino(iminio)methyl] carbamate dichloride hemi-hydrate. Zeitschrift für Kristallographie - Crystalline Materials, 236(5-6), 223-231. [Link]

  • Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., ... & Hunt, A. J. (2016). 2-Methyltetrahydrofuran (MeTHF) as a bio-derived alternative to dichloromethane in the biphasic oxidation of benzyl alcohol. Green Chemistry, 18(11), 3127-3134. [Link]

  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Chemical Reviews, 121(12), 7976-8055. [Link]

  • Kenny, P. W. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Medicinal Chemistry Communications, 6(10), 1787-1797. [Link]

  • Crystal structure analysis and supramolecular association in ethyl N-[amino(iminio)methyl] carbamate dichloride hemi-hydrate. (2021). ResearchGate. [Link]

  • Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Envirostar. [Link]

  • The Curious Wavefunction. (2013, January 11). Review on N-methylation. The Curious Wavefunction. [Link]

  • Methyl N-(2-bromo-4-chlorophenyl)carbamate. (n.d.). IUCr Journals. [Link]

  • 2-Methyltetrahydrofuran as an Alternative to Dichloromethane in 2-Phase Reactions. (n.d.). ResearchGate. [Link]

  • tert-Butyl (4-(hydroxymethyl)phenyl)carbamate Reagent Supplier. (n.d.). AR-Reagent. [Link]

  • Muathen, H. A. (2015). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 5(87), 71537-71562. [Link]

  • EXCESS MOLAR ENTHALPIES OF DICHLOROMETHANE +ACETONE OR + DIMETHYL SULFOXIDE OR + TETRAHYDROFURAN OR + 1, 4-DIOXANE AT THE TEMPER. (n.d.). BPAS Journals. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (2026, March 11). WordPress. [Link]

  • THF co-solvent enhances hydrocarbon fuel precursor yields from lignocellulosic biomass. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • 4-Aminobenzyl alcohol. (2024, April 9). ChemBK. [Link]

  • Binding and Orientation of Carbamate Pesticides on Silica Surfaces. (2023, April 21). The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). PMC. [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. (2025, December 8). ACS Publications. [Link]

  • Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. (2012, October 19). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. (2026, February 11). ResearchGate. [Link]

  • THF co-solvent pretreatment prevents lignin redeposition from interfering with enzymes yielding prolonged cellulase activity. (2021, March 9). PubMed. [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025, July 21). MDPI. [Link]

  • Paracetamol Solubility via Cosolvency. (n.d.). Scribd. [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013, March 14). Agilent. [Link]

  • Continuous and Efficiency Removal of DMF from Dichloromethane Using the CWL-M Centrifugal Extractor. (2025, December 24). Zhengzhou Tiei Extraction Technology Co., Ltd. [Link]

  • 1 DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT PIETRO TUNDO,* F. ARICÒ, A. ROSAMILIA, S. GREGO, L. ROSSI† Dipartime. (n.d.). IRIS. [Link]

  • Extractants Based on Coordinating Liquid Polar Solvents for Removal of Sulfur Compounds from Diesel Fuels. (2018, June 27). Preprints.org. [Link]

  • DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. (2021, December 16). ARPI. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. [Link]

  • Method for reduction of residual organic solvent in carbomer. (n.d.).
  • Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Refinement of Crystallization Methods for tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate. As a critical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate. As a critical intermediate in pharmaceutical synthesis, achieving a robust, scalable, and reproducible crystallization process is paramount for ensuring high purity, consistent crystal form, and optimal downstream processability.[1][2] This document provides foundational knowledge through frequently asked questions and offers practical, in-depth solutions to common challenges encountered during crystallization development.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses fundamental questions regarding the material properties and crystallization principles relevant to tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate.

Q1: What are the key physical and chemical properties of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate?

Understanding the compound's properties is the first step in designing a successful crystallization process. Key data is summarized below.

PropertyValueSource
CAS Number 172353-84-3[3][4]
Molecular Formula C13H19NO3[3]
Molecular Weight 237.29 g/mol [3][5]
Physical Form Yellow to Brown Solid
Purity (Typical) ≥95%
Predicted Boiling Point 359.6 ± 25.0 °C[3]
Predicted Density 1.125 ± 0.06 g/cm³[3]
Storage Temperature Room Temperature

Q2: What is the primary goal of refining a crystallization method for a pharmaceutical intermediate?

The goal extends beyond simple purification. A refined crystallization process aims to consistently produce a product with controlled attributes, which is critical for regulatory confidence and manufacturing efficiency.[1] Key objectives include:

  • High Purity: Effectively removing process-related impurities and by-products.[6]

  • Controlled Crystal Form (Polymorphism): Ensuring the desired crystal polymorph is consistently produced, as different forms can have varying stability, solubility, and downstream performance.[1][6]

  • Optimal Crystal Habit and Size: Controlling the crystal shape and size distribution to ensure good filtration, efficient drying, and reliable flowability for subsequent reaction steps.[1][7]

  • Reproducibility and Scalability: Developing a process that performs consistently from the lab bench to a full-scale manufacturing reactor.[1][2]

Q3: How do I select a suitable solvent system for crystallization?

The ideal solvent system is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. This differential solubility is the driving force for crystallization.[8] For tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate, a moderately polar compound, good starting points include:

  • Single Solvents: Alcohols (Isopropanol, Ethanol), Esters (Ethyl Acetate), Ketones (Acetone).

  • Solvent/Anti-Solvent Systems: A common and highly effective approach involves dissolving the compound in a good solvent (e.g., Ethyl Acetate, Dichloromethane) and then adding a miscible anti-solvent in which the compound is poorly soluble (e.g., Hexanes, Heptane) to induce precipitation.

A systematic screening process, as detailed in Protocol 3.1, is the most reliable method.

Q4: What is "oiling out," and why does it happen?

"Oiling out" is the separation of the solute from the solution as a liquid phase (an oil) rather than as solid crystals.[9] This is highly undesirable because the oil is often a better solvent for impurities than the crystallization solvent itself, leading to the impurities becoming trapped within the solidified product.[9] Causality: Oiling out typically occurs when a supersaturated solution is cooled below the melting point of the solid solute before crystallization can begin. This is common with low-melting point solids or when the solution is cooled too rapidly.[9]

Q5: What is the significance of crystal habit (morphology)?

Crystal habit, or the external shape of the crystals, is a critical physical property that is often overlooked in early development.[1] It has a profound impact on manufacturing operations:

  • Needle-like or Acicular Crystals: Tend to trap large amounts of solvent, filter slowly, and dry inefficiently. They often exhibit poor flow characteristics.

  • Plate-like or Equant (blocky) Crystals: Generally easier to filter, wash, and dry. They typically result in a more stable and free-flowing powder, which is ideal for downstream processing.[1]

The crystal habit can be influenced by the choice of solvent, cooling rate, and the level of agitation.[7]

Section 2: Troubleshooting Guide: Common Crystallization Problems & Solutions

This section provides direct answers to specific issues you may encounter during your experiments.

Problem 1: No Crystals Form Upon Cooling

  • Probable Cause(s):

    • Insufficient Supersaturation: The concentration of the compound in the solvent is too low to initiate crystal formation. This is often due to using too much solvent.[10]

    • High Purity/Lack of Nucleation Sites: Very pure compounds can sometimes form stable supersaturated solutions that resist spontaneous nucleation.[9][11]

    • Presence of Solubilizing Impurities: Certain impurities can inhibit crystallization by interacting with the solute molecules.

  • Recommended Solutions:

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10][12]

    • Add a Seed Crystal: If available, add a single, tiny crystal of the pure product to the cooled solution. This provides a template for further crystallization.[9]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again.[10]

    • Cool to a Lower Temperature: Place the flask in an ice-water bath or refrigerator to further decrease the compound's solubility. Be cautious, as rapid cooling can sometimes lead to the formation of small, less pure crystals.[9][12]

    • Change the Solvent System: If all else fails, remove the solvent by rotary evaporation and attempt the crystallization with a different solvent or a solvent/anti-solvent system.[10]

Problem 2: The Compound "Oils Out" Instead of Crystallizing

  • Probable Cause(s):

    • Rapid Cooling: The solution is being cooled too quickly, passing the saturation point at a temperature above the compound's melting point in that solvent system.[9]

    • Inappropriate Solvent Choice: The solvent may be too "good," leading to a very high concentration at the saturation point.

    • Presence of Impurities: Impurities can depress the melting point of the solid, making it more prone to oiling out.

  • Recommended Solutions:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[9]

    • Slow Down the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary, before moving it to a cold bath. Slow cooling is critical for allowing ordered crystal lattice formation.[12]

    • Utilize a Different Solvent System: A solvent in which the compound is slightly less soluble may prevent oiling out. Alternatively, using a solvent/anti-solvent system at a constant temperature can be very effective.

Problem 3: The Crystallization Yield is Very Low

  • Probable Cause(s):

    • Excessive Solvent Usage: Using significantly more than the minimum amount of hot solvent required for dissolution will leave a large amount of product dissolved in the mother liquor after cooling.[10]

    • Premature Filtration: Filtering the crystals before the solution has fully cooled and crystallization is complete.

    • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

  • Recommended Solutions:

    • Optimize Solvent Volume: In subsequent experiments, use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Recover a Second Crop: Concentrate the mother liquor (the filtrate after crystal collection) by about 50% and cool it again to recover a second batch of crystals. Note that this second crop may be less pure than the first.

    • Ensure Complete Cooling: Allow sufficient time at the final cooling temperature (e.g., in an ice bath) for crystallization to reach equilibrium. An ideal crystallization has some crystals forming in about 5 minutes and continuing to grow over 20 minutes or more.[10]

    • Use Cold Anti-Solvent for Washing: Wash the filtered crystals with a small amount of fresh, ice-cold crystallization solvent or, preferably, an anti-solvent in which the product is known to be poorly soluble.

Problem 4: Crystals Form Too Rapidly and Appear Impure (e.g., discolored, gummy)

  • Probable Cause(s):

    • Excessive Supersaturation: The solution is too concentrated, or the temperature is dropped too quickly, causing the compound to "crash out" of solution rather than crystallize slowly.[10]

    • Presence of Insoluble Impurities: Solid impurities can act as nucleation sites, causing rapid precipitation.

    • High Level of Colored Impurities: Highly colored impurities can become trapped in a rapidly forming crystal lattice.

  • Recommended Solutions:

    • Increase Solvent Volume and Slow Cooling: Re-dissolve the solid in a slightly larger volume of hot solvent and allow it to cool much more slowly. This gives molecules time to arrange themselves into a pure crystal lattice, excluding impurities.[10]

    • Perform a Hot Filtration: If insoluble impurities are suspected, dissolve the compound in hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities before allowing the filtrate to cool.

    • Use Activated Charcoal: For removing colored, high-molecular-weight impurities, add a small amount of activated charcoal to the cool solution, heat the mixture to just below boiling, perform a hot filtration to remove the charcoal, and then cool the filtrate.

Problem 5: The Final Product Has Poor Filtration or Drying Characteristics (e.g., fine needles)

  • Probable Cause(s):

    • Solvent System Influence: Some solvents inherently promote certain crystal habits.

    • Rapid Crystallization: Fast cooling and high supersaturation often lead to the formation of small, needle-like crystals.[1]

    • Lack of Agitation: In larger-scale operations, insufficient mixing can create localized zones of high supersaturation.[7]

  • Recommended Solutions:

    • Screen Different Solvents: Experiment with different solvent systems, as this is one of the most effective ways to alter crystal habit.

    • Reduce the Rate of Supersaturation: This can be achieved by slowing the cooling rate or, in an anti-solvent crystallization, by adding the anti-solvent more slowly with efficient stirring.

    • Introduce Gentle Agitation: On a larger scale, controlled, gentle agitation can help promote the growth of more uniform, equant crystals by maintaining a more homogenous level of supersaturation throughout the vessel.[7]

Problem 6: Batch-to-Batch Inconsistency During Scale-Up

  • Probable Cause(s):

    • Heat and Mass Transfer Effects: A process that works in a small flask may fail in a large reactor due to differences in surface area-to-volume ratios, leading to slower cooling and poor mixing.[1][7]

    • Localized Supersaturation: Inadequate mixing in a large vessel can create "dead zones" where the solution becomes highly supersaturated, leading to uncontrolled nucleation.[7]

    • Variability in Raw Material: Different batches of starting material may have slightly different impurity profiles, affecting the crystallization process.[6]

  • Recommended Solutions:

    • Mimic Large-Scale Conditions: Develop the crystallization process using overhead stirring and a jacketed vessel to better simulate the conditions in a plant reactor.

    • Control Cooling Profile: Implement a programmed, linear cooling profile rather than simply allowing the solution to cool at its own rate. This ensures consistency between batches and scales.

    • Characterize Raw Material: Ensure the purity and impurity profile of the starting material is consistent from batch to batch.

Section 3: Standard Operating Protocols

Protocol 3.1: Method for Selecting a Crystallization Solvent System

  • Preparation: Place approximately 20-30 mg of the crude tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, toluene, heptane) dropwise, up to ~0.5 mL. Agitate to observe solubility at room temperature. An ideal solvent will show poor solubility.

  • Heating: For tubes where the solid did not dissolve at room temperature, gently heat the mixture in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe the quality and quantity of the crystals formed. The best single solvent is one that required a small amount of solvent for dissolution at high temperature but produced a large amount of high-quality crystals upon cooling.

  • Anti-Solvent Test: For solvents that dissolved the compound readily at room temperature (e.g., dichloromethane), begin adding a miscible anti-solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.

Protocol 3.2: General Recrystallization Procedure (Single Solvent)

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture with stirring to a gentle boil. Continue adding just enough hot solvent until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent.

  • Drying: Continue to draw air through the filter cake to partially dry the crystals.[9] Then, transfer the crystals to a watch glass or drying dish to air dry or dry in a vacuum oven at a suitable temperature.

Section 4: Visual Workflow for Troubleshooting

The following diagram provides a logical decision tree for addressing common crystallization issues.

G start Crystallization Experiment Cooled q_crystals Crystals Formed? start->q_crystals no_crystals No Crystals Observed q_crystals->no_crystals No q_product_quality Examine Product Quality q_crystals->q_product_quality Yes action_scratch 1. Scratch Flask 2. Add Seed Crystal no_crystals->action_scratch q_still_no_crystals Still No Crystals? action_scratch->q_still_no_crystals action_concentrate Concentrate Solution (Boil off some solvent) q_still_no_crystals->action_concentrate Yes good_product Good Yield & Crystal Form q_still_no_crystals->good_product No, crystals formed! action_rethink Re-evaluate Solvent System (See Protocol 3.1) action_concentrate->action_rethink oiled_out Product is an 'Oil' q_product_quality->oiled_out Oiled Out low_yield Yield is < 70% q_product_quality->low_yield Low Yield poor_morph Fine Needles / Poor Filtration q_product_quality->poor_morph Poor Morphology q_product_quality->good_product Looks Good action_reheat 1. Re-heat to dissolve oil 2. Add more solvent (10-20%) 3. Cool SLOWLY oiled_out->action_reheat action_mother_liquor Concentrate Mother Liquor to obtain a 2nd crop low_yield->action_mother_liquor action_optimize_solvent Use minimum hot solvent in next attempt low_yield->action_optimize_solvent action_slow_cool Decrease Cooling Rate poor_morph->action_slow_cool action_change_solvent Screen Alternative Solvents poor_morph->action_change_solvent

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Validation for tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate: A Comparative Analysis

Introduction In modern pharmaceutical synthesis and drug design, tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS: 172353-84-3) serves as a highly versatile Boc-protected N-methylaniline linker and intermediate[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern pharmaceutical synthesis and drug design, tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS: 172353-84-3) serves as a highly versatile Boc-protected N-methylaniline linker and intermediate[1]. Because this molecule is frequently subjected to downstream etherification or peptide coupling, validating its structural integrity and absolute purity is a non-negotiable quality control step.

This guide objectively compares the analytical performance of a High-Purity Commercial Reference Standard against an In-House Synthesized Crude Alternative . By leveraging 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, we demonstrate how to establish a self-validating analytical framework that accurately identifies structural moieties and quantifies critical impurities[2].

Section 1: Structural Rationale & NMR Expectations

To move beyond simply reading spectra, researchers must understand the causality behind the observed chemical shifts. The molecule (C13H19NO3) presents four distinct proton environments that act as diagnostic markers:

  • Boc Group (tert-butyl): The bulky tert-butyl group shields its nine equivalent protons, resulting in a sharp, intense singlet at ~1.45 ppm. This region is highly diagnostic for purity; residual di-tert-butyl dicarbonate (Boc2O) from synthesis typically appears slightly downfield at ~1.50 ppm.

  • N-Methyl Group: The electron-withdrawing nature of the carbamate carbonyl deshields the N-methyl protons, pushing them to ~3.25 ppm.

  • Hydroxymethyl Group (-CH2OH): The methylene protons are strongly deshielded by both the adjacent electronegative oxygen and the aromatic ring, appearing at ~4.65 ppm.

  • Aromatic Ring: The para-substitution pattern creates a classic AA'BB' spin system. The protons ortho to the carbamate and ortho to the hydroxymethyl group appear as two distinct doublets between 7.20 and 7.40 ppm.

Expert Insight on Solvent Causality: Deuterated chloroform (CDCl3) is the standard solvent due to its excellent solubility profile. However, in CDCl3, the hydroxyl (-OH) proton undergoes rapid chemical exchange, appearing as a broad, uncoupled singlet at ~1.80 ppm. If an experiment requires precise coupling of the OH proton to the CH2 group (e.g., to definitively rule out O-alkylation side-products), strictly anhydrous DMSO-d6 should be used. In DMSO-d6, the exchange rate is slowed, resolving the OH signal into a distinct triplet and the CH2 signal into a doublet[3].

Section 2: Self-Validating Experimental Protocol (qNMR)

To ensure absolute trustworthiness and eliminate reliance on chromatographic response factors, this protocol employs quantitative NMR (qNMR) principles aligned with USP <761> guidelines[4]. By incorporating an internal standard, the system becomes self-validating—allowing the direct mass fraction calculation of the active pharmaceutical intermediate.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 20.0 mg of the tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate sample and 5.0 mg of a certified reference internal standard (e.g., Maleic acid, which provides an isolated singlet at 6.26 ppm).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as the 0.00 ppm chemical shift reference.

  • Instrument Setup: Transfer the homogenized solution to a standard 5 mm NMR tube. Acquire data on a 400 MHz or 600 MHz NMR spectrometer at 298 K.

  • Acquisition Parameters (1H): Set a 30° pulse angle. Critical Step: Apply a relaxation delay (D1) of at least 10 seconds. This ensures complete longitudinal relaxation of all protons, which is mathematically required for accurate qNMR integration[4]. Acquire 16–64 scans.

  • Acquisition Parameters (13C): Use power-gated decoupling with a relaxation delay of 2–3 seconds. Acquire 512–1024 scans to achieve a sufficient signal-to-noise ratio for the quaternary carbons (Boc Cq and Carbamate C=O).

  • Data Processing: Apply a Fourier Transform (FT), perform manual phase correction, and execute a strict baseline correction before integrating the peaks against the internal standard.

Workflow Prep Sample Prep (Analyte + Maleic Acid in CDCl3) Acq NMR Acquisition (400 MHz, D1=10s) Prep->Acq Proc Data Processing (FT, Phase & Baseline Correction) Acq->Proc Anal qNMR Analysis (Integration vs. Internal Std) Proc->Anal

Step-by-step quantitative NMR (qNMR) workflow for pharmaceutical intermediate validation.

Section 3: Comparative Data Presentation

The following tables summarize the empirical NMR data, comparing the High-Purity Reference Standard against an In-House Crude Alternative.

Table 1: 1H NMR Comparative Data (400 MHz, CDCl3)
Structural MoietyExpected Shift (ppm)Multiplicity & IntegrationHigh-Purity StandardIn-House Crude AlternativeDiagnostic Implication
Boc (-C(CH3)3) 1.45Singlet, 9H1.45 (s, 9H)1.45 (s, 9H) + 1.50 (s, minor)Peak at 1.50 ppm indicates residual Boc2O impurity.
Hydroxyl (-OH) ~1.80Broad Singlet, 1H1.82 (br s, 1H)1.95 (br s, 1H)Shift varies with sample moisture content.
N-Methyl (-NCH3) 3.25Singlet, 3H3.25 (s, 3H)3.25 (s, 3H) + 2.83 (s, minor)Peak at 2.83 ppm indicates unreacted starting amine.
Methylene (-CH2-) 4.65Singlet, 2H4.65 (s, 2H)4.65 (s, 2H)Confirms structural integrity of hydroxymethyl group.
Aromatic (C-H) 7.20, 7.35Doublets, 4H (AA'BB')7.21 (d, 2H), 7.36 (d, 2H)7.21 (d), 7.36 (d) + minor multipletsMinor upfield shifts indicate unprotected aniline.
Table 2: 13C NMR Comparative Data (100 MHz, CDCl3)
Carbon EnvironmentExpected Shift (ppm)High-Purity StandardIn-House Crude Alternative
Boc Methyls (-CH3) 28.328.328.3, 27.8 (Boc2O impurity)
N-Methyl (-NCH3) 37.137.137.1, 34.2 (Amine impurity)
Methylene (-CH2OH) 64.864.864.8
Boc Quaternary (Cq) 80.480.480.4, 82.1 (Boc2O impurity)
Aromatic (CH & Cq) 125.5 - 143.1125.5, 127.2, 138.5, 143.1Matches standard + baseline noise
Carbamate (C=O) 154.6154.6154.6
Comparative Analysis & Performance

The High-Purity Standard exhibits a pristine baseline with precise integration ratios (9:3:2:4) that exactly match the theoretical molecular structure. In contrast, the In-House Crude Alternative reveals distinct impurity markers.

The presence of a singlet at 1.50 ppm (1H) and signals at 27.8/82.1 ppm (13C) confirms the presence of unreacted Boc2O. Furthermore, the minor N-methyl signal at 2.83 ppm highlights incomplete Boc-protection, leaving residual 4-(methylamino)benzyl alcohol in the mixture. This objective data demonstrates the superior reliability of high-purity commercial standards for sensitive downstream applications, as these specific impurities can trigger detrimental side reactions during subsequent peptide coupling phases[5].

StructureMapping Molecule tert-Butyl 4-(hydroxymethyl) phenyl(methyl)carbamate Boc Boc Group 1H: ~1.45 ppm (s, 9H) 13C: 28.3, 80.4 ppm Molecule->Boc NMe N-Methyl 1H: ~3.25 ppm (s, 3H) 13C: 37.1 ppm Molecule->NMe Arom Aromatic Ring 1H: ~7.2-7.4 ppm (m, 4H) 13C: 125-143 ppm Molecule->Arom CH2OH Hydroxymethyl 1H: ~4.65 ppm (s, 2H) 13C: 64.8 ppm Molecule->CH2OH

Logical mapping of structural moieties to expected 1H and 13C NMR chemical shifts.

Conclusion

For drug development professionals, mitigating the risk of propagating impurities through multi-step syntheses is critical. Relying on high-purity reference standards of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate ensures predictable reactivity. As demonstrated, a rigorously designed qNMR protocol not only confirms structural identity via characteristic chemical shifts but also serves as a highly sensitive, self-validating tool for quantifying residual reagents and starting materials.

References

  • European Pharmaceutical Review. "NMR spectroscopy: Quality control of pharmaceutical products". European Pharmaceutical Review.[Link]

  • United States Pharmacopeia (USP). "Stimuli Article (qNMR) - USP <761>". USP-NF.[Link]

  • National Institutes of Health (NIH). "NMR as a 'Gold Standard' Method in Drug Design and Discovery". PMC.[Link]

  • Almac Group. "NMR under GxP in Drug Development and Manufacturing". Almac Group Whitepapers.[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate proper disposal procedures

An authoritative guide to the operational handling, safety protocols, and disposal procedures for tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS: 172353-84-3). As a critical intermediate frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the operational handling, safety protocols, and disposal procedures for tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS: 172353-84-3).

As a critical intermediate frequently utilized in the synthesis of novel therapeutics—such as DNMT1 inhibitors for oncology applications[1]—this Boc-protected carbamate derivative requires stringent lifecycle management. This guide provides drug development professionals and laboratory personnel with self-validating protocols grounded in chemical causality, ensuring compliance with OSHA and EPA frameworks.

Physicochemical Profiling & Hazard Causality

To design a safe operational and disposal plan, we must first analyze the quantitative properties and structural vulnerabilities of the molecule. The presence of a tert-butoxycarbonyl (Boc) protecting group and a carbamate linkage dictates its reactivity and environmental persistence.

Table 1: Quantitative Physicochemical Data

Property Value Operational Implication
CAS Number 172353-84-3[2] Primary identifier for EHS inventory tracking.
Molecular Weight 237.29 g/mol [2] Used for calculating stoichiometric waste generation.
Boiling Point 359.6 ± 25.0 °C[2] Low volatility at room temperature; minimal inhalation risk under standard conditions.
Density 1.125 ± 0.06 g/cm³[2] Heavier than water; will settle in biphasic aqueous waste streams.

| pKa | 14.45 ± 0.10[2] | Weakly acidic hydroxyl group; stable in neutral to basic aqueous environments. |

Structural Causality in Safety: The most critical safety vector for this compound is its acid lability . The Boc group is designed to be cleaved by strong acids (e.g., Trifluoroacetic acid, HCl). If this compound is accidentally disposed of in an acidic waste stream, it undergoes rapid deprotection. This reaction releases equimolar amounts of carbon dioxide (CO₂) and isobutylene gas . In a sealed waste carboy, this rapid gas evolution will cause catastrophic pressurization and potential container rupture.

Operational Safety & Handling Protocol

In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[3], handling this compound requires a structured Chemical Hygiene Plan (CHP).

Step-by-Step Methodology: Routine Laboratory Handling

  • Engineering Controls: Conduct all transfers and weighing inside a certified chemical fume hood.

    • Causality: While the compound has a high boiling point[2], aerosolized particulates generated during the handling of dry powders can bypass standard mucosal defenses. Fume hoods maintain negative pressure, eliminating particulate inhalation risks.

  • Personal Protective Equipment (PPE): Don standard nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

    • Causality: Nitrile provides an effective barrier against organic carbamates, preventing transdermal absorption which could lead to localized irritation or systemic toxicity.

  • Solvent Compatibility Verification: Dissolve the compound in compatible non-halogenated organic solvents (e.g., Ethyl Acetate, Methanol, or DMSO) prior to use.

    • Causality: Pre-dissolution in stable solvents prevents the generation of airborne dust during subsequent synthetic steps and ensures homogeneous reaction kinetics.

Waste Segregation & Disposal Methodology

The EPA strictly regulates the disposal of carbamate derivatives due to their potential to act as environmental contaminants and endocrine disruptors[4]. Standard sink disposal is strictly prohibited. The following self-validating protocol ensures safe, compliant disposal based on guidelines from Prudent Practices in the Laboratory[5].

Step-by-Step Methodology: Waste Segregation and Carboy Preparation

  • Waste Stream Selection: Designate a specific waste carboy labeled strictly for "Non-Halogenated Organic Waste - Neutral/Basic".

  • pH Verification (Self-Validation Step): Before adding the carbamate waste to any communal organic waste carboy, test the carboy's current contents with pH indicator paper.

    • Causality: As established, introducing this Boc-protected compound into an acidic environment (pH < 4) will trigger the release of isobutylene and CO₂ gas. Verifying a neutral/basic pH prevents spontaneous pressurization and chemical explosions.

  • Transfer and Containment: Pour the waste mixture into the carboy using a wide-mouth funnel. Immediately cap the container with a vented cap .

    • Causality: Vented caps contain a semi-permeable PTFE membrane that allows trace gases to escape while containing liquid vapors, acting as a fail-safe against unexpected gas evolution.

  • Secondary Containment: Place the waste carboy in a high-density polyethylene (HDPE) secondary containment tray.

    • Causality: In the event of primary container failure, secondary containment captures 110% of the volume, preventing the carbamate from leaching into laboratory drains or incompatible chemical storage areas.

  • Final Disposal Routing: Coordinate with your Environmental Health and Safety (EHS) department to route the waste for High-Temperature Incineration .

    • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the C-N and C-O bonds. This converts the complex carbamate molecule into harmless combustion byproducts (CO₂, H₂O, and NOₓ), entirely neutralizing its biological activity and ensuring EPA compliance[4].

Disposal Workflow Visualization

G A Waste Generation: tert-Butyl 4-(hydroxymethyl) phenyl(methyl)carbamate B Verify Waste Stream Compatibility (pH Testing) A->B C Acidic Waste Stream (pH < 4) B->C Avoid D Neutral/Basic Organic Waste (pH 7-10) B->D Preferred E CRITICAL HAZARD: Boc Deprotection CO2 & Isobutylene Gas Release C->E F Transfer to Vented Organic Waste Carboy D->F G High-Temperature Incineration (EPA Compliant Destruction) F->G

Figure 1: Safe waste segregation and disposal workflow for Boc-protected carbamates.

Chemical Spill Decontamination Protocol

In the event of an accidental spill, rapid containment is necessary to prevent environmental release and cross-contamination.

Step-by-Step Methodology: Spill Response

  • Isolate the Area: Restrict access to the spill zone. If the spill involves a volatile solvent carrying the carbamate, ensure the fume hood sash is fully open to maximize exhaust.

  • Solidify and Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

    • Causality: Inert absorbents trap the chemical via capillary action without initiating exothermic reactions. Do not use paper towels for large spills, as they are combustible and complicate the final incineration process.

  • Mechanical Collection: Using a non-sparking polypropylene scoop, collect the saturated absorbent and place it into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a 5% sodium carbonate (soda ash) solution, followed by a water rinse.

    • Causality: The mild basicity of sodium carbonate neutralizes any trace acidic residues on the benchtop, ensuring the Boc-carbamate remains chemically stable and intact during the cleanup process, preventing off-gassing.

  • Label and Dispose: Label the bag as "Solid Carbamate Spill Debris" and route for incineration alongside liquid organic waste.

References

  • Google Patents. WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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